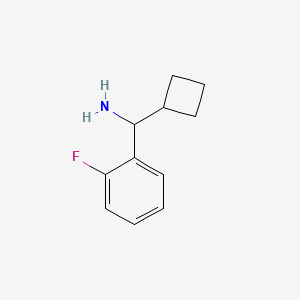

Cyclobutyl(2-fluorophenyl)methanamine

Descripción

Propiedades

Fórmula molecular |

C11H14FN |

|---|---|

Peso molecular |

179.23 g/mol |

Nombre IUPAC |

cyclobutyl-(2-fluorophenyl)methanamine |

InChI |

InChI=1S/C11H14FN/c12-10-7-2-1-6-9(10)11(13)8-4-3-5-8/h1-2,6-8,11H,3-5,13H2 |

Clave InChI |

YJFHXADLILVEPX-UHFFFAOYSA-N |

SMILES canónico |

C1CC(C1)C(C2=CC=CC=C2F)N |

Origen del producto |

United States |

Cyclobutyl(2-fluorophenyl)methanamine as a monoamine reuptake inhibitor

An In-Depth Technical Guide Topic: Cyclobutyl(2-fluorophenyl)methanamine as a Monoamine Reuptake Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

Monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) are critical targets for the treatment of numerous neuropsychiatric disorders.[1][2] Triple reuptake inhibitors (TRIs), which simultaneously block all three of these transporters, represent a promising therapeutic strategy for conditions like major depressive disorder, potentially offering broader efficacy than single- or dual-acting agents.[1][3] This technical guide outlines a comprehensive framework for the synthesis and pharmacological characterization of Cyclobutyl(2-fluorophenyl)methanamine, a novel compound with a scaffold suggestive of monoamine transporter activity. The structural motifs, including a cyclobutane ring and a fluorophenyl group, are of significant interest in medicinal chemistry for their potential to impart favorable pharmacological properties such as metabolic stability and enhanced binding interactions.[4] This document provides detailed, field-proven protocols for radioligand binding and in vitro uptake inhibition assays, establishing a self-validating system for determining the compound's affinity, potency, and selectivity profile at SERT, NET, and DAT.

Introduction: The Rationale for a Novel TRI Candidate

The regulation of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—in the synaptic cleft is a cornerstone of neuropharmacology.[3] The presynaptic transporters (SERT, NET, and DAT) terminate neurotransmission by clearing these monoamines from the extracellular space.[2] Inhibition of this reuptake process increases the concentration and duration of neurotransmitters in the synapse, forming the basis of action for many widely prescribed antidepressants and psychostimulants.[5][6]

While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) are effective for many patients, a significant portion do not achieve full remission. The inclusion of a dopaminergic component, as seen in TRIs, is hypothesized to address a broader range of depressive symptoms, including anhedonia and amotivation.[3]

The chemical structure of Cyclobutyl(2-fluorophenyl)methanamine presents a compelling starting point for investigation. The fluorophenyl group is a common bioisostere in pharmaceutical design, often introduced to improve metabolic stability and binding affinity.[4] The cyclobutane moiety provides a three-dimensional scaffold that can offer unique binding interactions within the transporter proteins.[4] This guide provides the necessary technical protocols to rigorously evaluate this potential.

Proposed Chemical Synthesis: Reductive Amination

A robust and efficient synthesis is the first step in characterizing any new chemical entity. Based on established methodologies for analogous compounds, a direct reductive amination pathway is the most logical approach for synthesizing Cyclobutyl(2-fluorophenyl)methanamine.[4] This method is valued for its operational simplicity and efficiency, involving the in-situ formation of an imine from a ketone precursor, which is then immediately reduced to the target primary amine.[4]

Synthetic Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cyclobutyl(4-fluorophenyl)methanamine | 920501-63-9 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Potential Therapeutic Applications of Cyclobutyl(2-fluorophenyl)methanamine

Abstract

Cyclobutyl(2-fluorophenyl)methanamine is a novel chemical entity with a unique structural architecture that suggests significant potential for therapeutic applications. This guide provides a comprehensive analysis of its core structural components—the cyclobutane ring, the 2-fluorophenyl group, and the methanamine moiety—to hypothesize its potential pharmacological activities and outline a strategic research and development workflow. By dissecting the established roles of these fragments in medicinal chemistry, we present a compelling rationale for the investigation of Cyclobutyl(2-fluorophenyl)methanamine as a candidate for drug discovery programs, particularly in the fields of neurology, oncology, and anti-infectives. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of this promising molecule.

Introduction: Deconstructing a Molecule of Therapeutic Interest

The quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles is a driving force in modern drug discovery. Small molecules that present unique three-dimensional structures are of particular interest as they can interact with biological targets in novel ways. Cyclobutyl(2-fluorophenyl)methanamine emerges as a molecule of interest due to the convergence of three key structural motifs, each with a proven track record in the design of bioactive compounds.

-

The Cyclobutane Moiety: This four-membered carbocycle is increasingly utilized in medicinal chemistry to impart conformational rigidity, a property that can enhance binding affinity to biological targets by reducing the entropic penalty of binding.[1][2] Its three-dimensional nature can also improve physicochemical properties such as solubility and metabolic stability.[3] The cyclobutane ring can act as a bioisostere for other chemical groups, offering a versatile scaffold for drug design.[4]

-

The 2-Fluorophenyl Group: The strategic placement of a fluorine atom on a phenyl ring is a well-established strategy in drug design to modulate a molecule's electronic properties and metabolic stability.[5] The 2-fluoro substitution, in particular, can influence the conformation of the phenyl ring and introduce specific polar interactions with target proteins, as seen in the enhanced binding of certain drugs to their receptors.[6]

-

The Methanamine Functionality: The primary amine group is a common feature in many biologically active compounds, serving as a key interaction point with receptors and enzymes through hydrogen bonding and ionic interactions.[7] The phenylalkylamine scaffold, in a broader sense, is a privileged structure found in a multitude of neuroactive compounds.[8][9]

This guide will systematically explore the potential therapeutic avenues for Cyclobutyl(2-fluorophenyl)methanamine by drawing logical inferences from the known biological activities of compounds bearing these structural features.

Hypothesized Therapeutic Applications and Underlying Rationale

Based on a thorough analysis of the constituent fragments of Cyclobutyl(2-fluorophenyl)methanamine, we propose three primary areas for therapeutic investigation:

Central Nervous System (CNS) Disorders

The phenylalkylamine core of Cyclobutyl(2-fluorophenyl)methanamine is a well-known pharmacophore for a variety of CNS targets, most notably serotonin (5-HT) receptors.[8][9] The substitution pattern on the phenyl ring is a critical determinant of receptor subtype selectivity and functional activity (agonist, antagonist, or modulator).

Rationale:

-

Structural Analogy to Phenylalkylamines: The core structure is analogous to a class of molecules known to interact with monoamine neurotransmitter systems.

-

Conformational Restriction: The cyclobutane ring introduces a degree of conformational rigidity that is absent in more flexible phenylalkylamines. This constrained conformation may lead to higher selectivity for a specific receptor subtype, potentially reducing off-target effects.

-

Fluorine Substitution: The 2-fluorophenyl group can influence the molecule's ability to cross the blood-brain barrier and may contribute to a unique binding interaction with the target receptor.

Potential Molecular Targets:

-

Serotonin (5-HT) receptor subtypes (e.g., 5-HT2A, 5-HT2C, 5-HT7)

-

Dopamine (D) receptor subtypes

-

Norepinephrine (NE) transporter (NET)

-

Vesicular monoamine transporter 2 (VMAT2)

Potential Indications:

-

Depression

-

Anxiety disorders

-

Schizophrenia

-

Attention-deficit/hyperactivity disorder (ADHD)

Oncology

The cyclobutane motif is present in several approved and investigational anticancer agents.[10][11] Its ability to introduce conformational constraint and improve metabolic stability can be advantageous in the design of potent and selective enzyme inhibitors.

Rationale:

-

Cyclobutane in Oncology Drugs: The presence of this ring in successful oncology drugs like carboplatin highlights its compatibility with this therapeutic area.[11]

-

Improved Pharmacokinetics: The metabolic stability often conferred by the cyclobutane ring can lead to improved drug exposure and potentially a better therapeutic index.[3]

-

Kinase Inhibitor Scaffold: The overall structure could serve as a scaffold for the development of inhibitors of protein kinases, a major class of oncology targets.

Potential Molecular Targets:

-

Protein kinases (e.g., tyrosine kinases, serine/threonine kinases)

-

Histone deacetylases (HDACs)

-

Enzymes involved in DNA repair pathways

Potential Indications:

-

Solid tumors (e.g., breast, lung, colon)

-

Hematological malignancies

Anti-Infective Agents

Natural and synthetic compounds containing cyclobutane rings have demonstrated antimicrobial and antiviral activities.[12][13]

Rationale:

-

Natural Product Precedent: The existence of cyclobutane-containing natural products with antimicrobial properties provides a strong rationale for exploring this chemical space.[12]

-

Novel Mechanism of Action: The unique three-dimensional shape of Cyclobutyl(2-fluorophenyl)methanamine may allow it to interact with novel microbial targets, potentially overcoming existing drug resistance mechanisms.

Potential Molecular Targets:

-

Bacterial cell wall synthesis enzymes

-

Viral proteases or polymerases

-

Fungal enzymes

Potential Indications:

-

Bacterial infections (Gram-positive and Gram-negative)

-

Viral infections

-

Fungal infections

Proposed Research and Development Workflow

To systematically evaluate the therapeutic potential of Cyclobutyl(2-fluorophenyl)methanamine, a phased research and development plan is proposed. This workflow is designed to first validate the hypothesized biological activities and then progressively advance the molecule through preclinical development.

Phase 1: In Vitro Screening

The initial phase focuses on synthesizing the compound and conducting a broad screen to identify its primary biological activity.

Step-by-Step Protocol for Primary Target-Based Screening (Example: Serotonin Receptor Binding):

-

Objective: To determine the binding affinity of Cyclobutyl(2-fluorophenyl)methanamine for a panel of serotonin receptor subtypes.

-

Materials:

-

Cyclobutyl(2-fluorophenyl)methanamine

-

Radioligands specific for each 5-HT receptor subtype (e.g., [3H]ketanserin for 5-HT2A)

-

Cell membranes expressing the individual 5-HT receptor subtypes

-

Scintillation fluid and a scintillation counter

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

-

Procedure:

-

Prepare serial dilutions of Cyclobutyl(2-fluorophenyl)methanamine.

-

In a 96-well plate, combine the cell membranes, the specific radioligand, and either the test compound or vehicle.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, washing with cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki (inhibition constant) to express the binding affinity.

-

Phase 2: Lead Optimization

If promising activity is identified in Phase 1, the focus shifts to optimizing the structure to improve potency, selectivity, and pharmacokinetic properties.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stereoelectronics.org [stereoelectronics.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 12. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 13. (PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [academia.edu]

An In-Depth Technical Guide to Cyclobutyl(2-fluorophenyl)methanamine Derivatives and Analogs: A Scaffold for Modern Drug Discovery

Abstract

The strategic integration of unique structural motifs is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of cyclobutyl(2-fluorophenyl)methanamine and its related analogs, a chemical scaffold of increasing interest to researchers and drug development professionals. We will explore the fundamental rationale for its design, focusing on the synergistic physicochemical and pharmacological advantages conferred by the cyclobutane and 2-fluorophenyl moieties. This document details robust synthetic methodologies, analyzes anticipated pharmacokinetic profiles, discusses the structure-activity relationships (SAR) that govern biological activity, and provides actionable experimental protocols for synthesis and evaluation. The insights presented herein are grounded in established chemical principles and supported by authoritative references, offering a guide for leveraging this promising scaffold in the development of novel therapeutics.

Introduction: The Strategic Value of the Scaffold

In the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists often turn to "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The cyclobutyl(fluorophenyl)methanamine core represents a powerful convergence of two such highly valued structural motifs: the cyclobutane ring and the fluorinated phenyl ring.

The Cyclobutane Moiety: A Constrained Bioisostere The cyclobutane ring is far more than a simple four-carbon cycloalkane; its utility in drug design is rooted in its distinct conformational properties.[1][2] Unlike more flexible rings like cyclohexane, cyclobutane adopts a rigid, puckered conformation.[1] This conformational rigidity can be advantageous for several reasons:

-

Entropy Reduction: By locking the molecule into a more defined shape, the entropic penalty of binding to a target protein is reduced, which can lead to higher potency.

-

Metabolic Stability: The strained ring system is less susceptible to metabolic degradation by cytochrome P450 enzymes compared to linear alkyl chains or larger, more flexible cycloalkanes.[1][3] A notable example is the development of Ivosidenib, where replacing a metabolically vulnerable cyclohexane with a difluorocyclobutane group significantly improved metabolic stability.[1]

-

Novel Vectorial Exit: The three-dimensional nature of the cyclobutane ring provides unique exit vectors for substituents, allowing chemists to explore chemical space that is inaccessible to flatter aromatic systems.[4]

The Fluorophenyl Moiety: Enhancing Drug-like Properties The incorporation of fluorine into drug candidates is a well-established and highly successful strategy in medicinal chemistry, with over 20% of all marketed pharmaceuticals containing at least one fluorine atom.[5][6] The 2-fluorophenyl group, in particular, offers specific advantages:

-

Modulation of Basicity: The fluorine atom is highly electronegative, and its placement at the ortho-position of the phenyl ring has a significant inductive effect, which lowers the pKa of the proximal benzylic amine. This can be crucial for optimizing a compound's ionization state at physiological pH, impacting its solubility, permeability, and target engagement.

-

Blocking Metabolic Oxidation: Aromatic hydroxylation is a common metabolic pathway. A fluorine atom can block this metabolic "soft spot," increasing the compound's half-life and oral bioavailability.[7][8]

-

Enhanced Binding Interactions: The C-F bond can participate in favorable non-covalent interactions, including dipole-dipole interactions and weak hydrogen bonds with protein backbones, potentially increasing binding affinity.[4]

When combined, the cyclobutyl(2-fluorophenyl)methanamine scaffold offers a compelling starting point for library development, providing a metabolically robust core with tunable basicity and unique three-dimensional diversity.

Core Synthetic Strategies

The synthesis of the target scaffold and its derivatives is accessible through several established chemical transformations. The choice of route often depends on the availability of starting materials, desired scale, and the need for stereochemical control.

Primary Route: Reductive Amination

Reductive amination is the most direct and widely employed method for synthesizing cyclobutyl(2-fluorophenyl)methanamine.[4] This one-pot reaction is valued for its operational simplicity and efficiency. The process involves the reaction of a ketone precursor with an amine source, which forms an imine intermediate in situ that is subsequently reduced to the target amine.

The general workflow is as follows:

Figure 1: General workflow for the synthesis of the target amine via reductive amination.

This method's key advantage is its tolerance of various functional groups, making it suitable for creating a diverse library of analogs by simply modifying the ketone starting material or, for secondary/tertiary amines, using a primary/secondary amine instead of ammonia.

Alternative Synthetic Pathways

While reductive amination is the workhorse, other methods can be employed:

-

Gabriel Synthesis: This classic method involves alkylating potassium phthalimide with a suitable haloalkyl precursor, such as 1-(bromomethyl)-1-(2-fluorophenyl)cyclobutane, followed by hydrazinolysis to release the primary amine.[4] This route is effective for producing clean primary amines but requires more steps than reductive amination.

-

Catalytic Hydrogenation: The imine intermediate formed from the condensation of the ketone and ammonia can be isolated and subsequently reduced using catalytic hydrogenation over a metal catalyst like palladium or platinum.[4] This method is highly effective but requires specialized hydrogenation equipment.

-

Advanced Methodologies: For more complex or stereochemically pure analogs, modern synthetic strategies can be utilized. Lewis acid-catalyzed reactions of bicyclo[1.1.0]butanes (BCBs) with imines offer a novel entry into substituted cyclobutyl amines.[9] Additionally, strain-release amination techniques have been developed for synthesizing fluorinated cyclobutylamine derivatives.[10]

Physicochemical and Pharmacokinetic (PK) Profile

The inherent structure of cyclobutyl(2-fluorophenyl)methanamine derivatives dictates a promising profile for drug development. Understanding these properties is crucial for guiding analog design and interpreting biological data.

| Property | Predicted Value/Characteristic | Rationale & Impact on Drug Development |

| Molecular Weight (MW) | ~179.23 g/mol (for the parent amine)[11] | Well within the typical range for "Rule of Five" compliance, suggesting good potential for oral bioavailability. The low starting MW allows for significant chemical elaboration while remaining in a favorable size range. |

| Lipophilicity (XLogP) | ~2.2 - 2.6[11][12] | Falls within the optimal range for CNS penetration and good membrane permeability. This moderate lipophilicity helps balance solubility and the ability to cross biological barriers. |

| Topological Polar Surface Area (TPSA) | 26.02 Ų[11] | A low TPSA value (< 90 Ų) is a strong indicator of good cell permeability and potential for blood-brain barrier penetration, making this scaffold highly suitable for developing CNS-active agents. |

| pKa (Basicity) | Estimated ~8.5 - 9.5 | The electron-withdrawing 2-fluoro substituent reduces the basicity of the amine compared to a non-fluorinated analog. This tuning is critical, as it ensures a significant portion of the compound is in its neutral, membrane-permeable form at physiological pH (7.4) while still allowing for salt formation for improved solubility. |

| Metabolic Stability | High (Predicted) | The C-F bond is exceptionally strong and resistant to metabolic cleavage.[13] The cyclobutane ring is also less prone to oxidation than linear or larger cyclic systems.[1] This combination predicts a favorable metabolic profile with a potentially longer in vivo half-life. |

Pharmacological Landscape and Structure-Activity Relationships (SAR)

While direct pharmacological data for the parent cyclobutyl(2-fluorophenyl)methanamine is limited in public literature, the scaffold's potential can be inferred from the biological activities of its close analogs. This structural class has shown promise across a range of therapeutic areas, including CNS disorders, infectious diseases, and oncology.

Potential Therapeutic Applications

-

Central Nervous System (CNS) Agents: The scaffold's favorable physicochemical properties for brain penetration make it an excellent candidate for CNS targets. Structurally related cyclobutyl amine derivatives have been investigated as histamine-3 receptor ligands, which are of interest for treating cognitive and sleep disorders.[14] Furthermore, fluorophenyl amine analogs have demonstrated potent activity as 5-HT2A receptor inverse agonists (for psychosis)[15] and dopamine transporter ligands (for substance abuse disorders).[16]

-

Antiviral Agents: The 4-fluoro analog of this scaffold has been explicitly identified as a key precursor in the synthesis of potent, broad-spectrum inhibitors of filovirus entry.[4] This highlights the utility of the scaffold in constructing molecules that can disrupt protein-protein interactions critical for viral life cycles.

-

Transporter Inhibitors: Analogs incorporating a 2-fluorophenyl moiety have been studied as inhibitors of human equilibrative nucleoside transporters (ENTs).[17] Such inhibitors are valuable in chemotherapy, as they can modulate the cellular uptake of nucleoside-based anticancer drugs.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the core scaffold is essential for optimizing potency, selectivity, and ADME properties. The following diagram illustrates the key points for chemical diversification.

Figure 2: Key modification points for SAR exploration of the cyclobutyl(2-fluorophenyl)methanamine scaffold.

-

R1: Amine Modification: The primary amine is a key interaction point and a handle for derivatization.

-

N-Alkylation: Converting the primary amine to a secondary or tertiary amine will increase lipophilicity and may alter receptor selectivity. However, it can also introduce new metabolic liabilities (N-dealkylation).

-

N-Acylation: Forming an amide removes the basicity of the nitrogen, which can be useful if hydrogen bond donation, but not a positive charge, is required for binding.

-

-

R2: Aryl Substitution: The electronic and steric properties of the phenyl ring are critical.

-

Fluorine Position: Moving the fluorine from the 2- to the 3- or 4-position will subtly alter the pKa of the amine and change the molecule's dipole moment, which can impact binding and permeability.

-

Additional Substituents: Adding other groups (e.g., chloro, methoxy) can be used to probe for additional binding pockets, improve potency, or fine-tune solubility. Studies on related scaffolds have shown that the presence of a halogen on this ring is essential for activity at certain targets.[17]

-

-

R3: Cyclobutyl Decoration: While often treated as a rigid spacer, the cyclobutane ring itself can be modified.

-

Substitution: Adding small alkyl or hydroxyl groups can probe for hydrophobic or hydrophilic pockets near the core.

-

Spirocyclization: Fusing another ring to the cyclobutane can further constrain the conformation and is a known strategy for improving properties, as seen in the androgen receptor antagonist apalutamide.[1]

-

Experimental Protocols

The following protocols provide detailed, validated methodologies for the synthesis and initial evaluation of compounds based on this scaffold.

Protocol 1: Synthesis of Cyclobutyl(2-fluorophenyl)methanamine via Reductive Amination

Objective: To synthesize the title compound from its ketone precursor in a one-pot reaction.

Materials:

-

Cyclobutyl(2-fluorophenyl)ketone (1.0 eq)

-

Ammonium acetate (10 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware, magnetic stirrer, and fume hood

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add cyclobutyl(2-fluorophenyl)ketone (1.0 eq) and anhydrous methanol (to make a 0.2 M solution).

-

Add ammonium acetate (10 eq) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.

-

Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and can release HCN gas upon contact with strong acid. Perform this step in a well-ventilated fume hood.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

-

Work-up: a. Carefully quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2) to decompose any remaining reducing agent. Stir for 20 minutes. b. Concentrate the mixture in vacuo to remove the methanol. c. Add water and wash the aqueous layer with DCM (2x) to remove any non-basic impurities. d. Basify the aqueous layer to pH ~10-11 with 1 M NaOH. e. Extract the product into DCM (3x). f. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude amine.

-

Purification & Validation: a. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of DCM/MeOH (e.g., 100:0 to 95:5) typically with 1% triethylamine to prevent streaking. b. Combine the pure fractions and concentrate to yield the final product as a free base. c. Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance rate of a derivative, providing a quantitative measure of its metabolic stability.

Materials:

-

Test compound (10 mM stock in DMSO)

-

Pooled Human Liver Microsomes (HLM) (e.g., 20 mg/mL stock)

-

NADPH regenerating system (e.g., Promega NADPH-Regen®)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN) containing an internal standard (e.g., warfarin) for protein precipitation and sample analysis.

-

Positive control compound with known metabolic liability (e.g., verapamil).

-

96-well incubation plate and a thermal shaker (37°C).

-

LC-MS/MS system for analysis.

Procedure:

-

Preparation: a. Prepare a 1 mg/mL working solution of HLM in 0.1 M phosphate buffer. b. Prepare the reaction mixture by combining the HLM solution and the NADPH regenerating system in phosphate buffer. Pre-warm this mixture at 37°C for 10 minutes. c. Prepare a working solution of the test compound at 100 µM in buffer (from the 10 mM DMSO stock).

-

Incubation: a. To initiate the reaction, add the test compound working solution to the pre-warmed reaction mixture to achieve a final test compound concentration of 1 µM and a final HLM concentration of 0.5 mg/mL. b. Immediately remove an aliquot (t=0 min) and quench it by adding it to a well of a 96-well plate containing cold ACN with the internal standard. c. Incubate the remaining reaction mixture at 37°C with shaking. d. Remove aliquots at subsequent time points (e.g., 5, 15, 30, 60 minutes) and quench them in the same manner.

-

Sample Processing & Analysis: a. Once all time points are collected, seal the 96-well plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins. b. Transfer the supernatant to a new plate for LC-MS/MS analysis. c. Analyze the samples to determine the peak area ratio of the test compound relative to the internal standard at each time point.

-

Data Interpretation & Validation: a. Plot the natural logarithm (ln) of the percentage of the compound remaining versus time. b. The slope of the resulting line is the elimination rate constant (k). c. Calculate the in vitro half-life (t½) as 0.693/k. d. Validation: The positive control (verapamil) should show rapid degradation, confirming the metabolic activity of the HLM and the functionality of the assay.

Conclusion and Future Directions

The cyclobutyl(2-fluorophenyl)methanamine scaffold is a strategically designed framework that combines the conformational rigidity and metabolic stability of the cyclobutane ring with the pKa-modulating and metabolism-blocking effects of a 2-fluorophenyl group. Its favorable physicochemical properties make it an attractive starting point for developing novel therapeutics, particularly for CNS disorders and other indications requiring good membrane permeability and a robust PK profile.

Future research should focus on the synthesis and screening of diverse libraries built upon this core. Systematic exploration of the SAR at the amine, aryl, and cyclobutyl positions will be crucial for identifying potent and selective ligands for a range of biological targets. The protocols provided herein offer a solid foundation for initiating such drug discovery programs, enabling researchers to efficiently synthesize, characterize, and evaluate the next generation of therapeutics derived from this promising scaffold.

References

-

Szostak, M., & Szostak, R. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 23(9), 2291. Available at: [Link]

-

Larraufie, M.-H., et al. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. Available at: [Link]

- Google Patents. (n.d.). EP1888523B1 - Cyclobutyl amine derivatives.

-

Abdel-Maksoud, M. S., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(13), 9134-9171. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutylamine derivative 223 via strain‐release amination. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PubMed Central. Retrieved from [Link]

-

PubChemLite. (n.d.). [1-(2-fluorophenyl)cyclobutyl]methanamine (C11H14FN). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. PubMed Central. Retrieved from [Link]

-

MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

-

PolyU Institutional Research Archive. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. Retrieved from [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (S)-1-Cyclobutyl-1-(4-fluorophenyl)methanamine. PubChem. Retrieved from [Link]

-

ScienceDirect. (n.d.). Design of fluorinated cyclopropane derivatives of.... Retrieved from [Link]

-

Bentham Science. (n.d.). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. Retrieved from [Link]

-

ChEMBL. (n.d.). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter.... Retrieved from [Link]

-

MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Chemical Science. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide.... Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cyclobutyl(4-fluorophenyl)methanamine | 920501-63-9 | Benchchem [benchchem.com]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. soci.org [soci.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. chemscene.com [chemscene.com]

- 12. PubChemLite - [1-(2-fluorophenyl)cyclobutyl]methanamine (C11H14FN) [pubchemlite.lcsb.uni.lu]

- 13. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. EP1888523B1 - Cyclobutyl amine derivatives - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Document: Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Fu... - ChEMBL [ebi.ac.uk]

- 17. Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]

The Strategic Integration of Cyclobutyl(2-fluorophenyl)methanamine in Modern Drug Discovery: A Technical Guide

Abstract

In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics. This guide provides an in-depth technical analysis of Cyclobutyl(2-fluorophenyl)methanamine, a versatile chemical scaffold poised for significant impact in drug discovery. We will explore the strategic rationale for its design, rooted in the synergistic contributions of its constituent moieties: the conformationally rigid cyclobutane and the metabolically robust 2-fluorophenyl group. This document will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, physicochemical properties, and potential applications, underpinned by established chemical principles and field-proven insights. Detailed experimental protocols and characterization data for analogous compounds will be provided to empower the seamless integration of this valuable building block into drug development pipelines.

Introduction: The Architectural Logic of a Privileged Scaffold

The pursuit of novel chemical entities with enhanced therapeutic profiles necessitates a departure from conventional molecular architectures. Cyclobutyl(2-fluorophenyl)methanamine emerges as a compelling building block, meticulously designed to address key challenges in drug development, including metabolic instability, off-target effects, and suboptimal pharmacokinetic properties. The strategic incorporation of this scaffold is predicated on the well-established benefits of its two core components: the cyclobutyl ring and the fluorinated phenyl group.

The cyclobutyl moiety serves as a bioisostere for larger or more flexible groups, offering a unique combination of properties. Its inherent ring strain results in a puckered conformation, which can enforce a specific three-dimensional arrangement of substituents, thereby locking the molecule into a bioactive conformation.[1][2] This conformational restriction can lead to enhanced binding affinity and selectivity for the target protein.[1][3] Furthermore, the cyclobutane ring can fill hydrophobic pockets within a binding site, contributing to overall potency.[1] From a pharmacokinetic perspective, the introduction of a cyclobutyl group can improve metabolic stability by blocking sites susceptible to enzymatic degradation.[3]

The 2-fluorophenyl group is a classic example of the strategic use of fluorine in medicinal chemistry. The introduction of a fluorine atom can have profound effects on a molecule's properties.[4][5][6] Fluorine's high electronegativity can alter the pKa of nearby functional groups and influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for drug-target binding.[7][8] Importantly, the C-F bond is exceptionally strong, rendering the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes.[7][8] This enhanced metabolic stability often translates to improved bioavailability and a longer in-vivo half-life.

The combination of these two motifs in Cyclobutyl(2-fluorophenyl)methanamine creates a versatile and powerful building block for the synthesis of a diverse range of drug candidates across various therapeutic areas, including oncology, neuroscience, and infectious diseases.[9][10]

Physicochemical Properties and Data

| Property | Predicted/Inferred Value | Rationale and Supporting Data |

| Molecular Formula | C₁₁H₁₄FN | Based on its chemical structure. |

| Molecular Weight | 179.23 g/mol | Calculated from the molecular formula. |

| CAS Number | 1864062-22-5 (hydrochloride salt) | Identified from chemical supplier databases.[3] |

| Appearance | Likely a colorless to pale yellow oil or a solid (for the free base) | Based on common physical properties of similar amines. |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, MeOH, THF). The hydrochloride salt is likely soluble in water. | General solubility characteristics of small organic amines and their salts. |

| pKa (of the amine) | ~9-10 | Inferred from the pKa of similar primary benzylic amines. |

| LogP | ~2.5 - 3.5 | Estimated based on the contributions of the cyclobutyl and fluorophenyl groups, which increase lipophilicity. |

Synthesis of Cyclobutyl(2-fluorophenyl)methanamine

The most direct and widely applicable method for the synthesis of Cyclobutyl(2-fluorophenyl)methanamine is through the reductive amination of the corresponding ketone, Cyclobutyl(2-fluorophenyl)ketone. This versatile reaction can be carried out using a variety of reducing agents and reaction conditions, allowing for facile, scalable production.

Retrosynthetic Analysis

A logical retrosynthetic approach to Cyclobutyl(2-fluorophenyl)methanamine points to Cyclobutyl(2-fluorophenyl)ketone as the key precursor. The ketone itself can be synthesized via a Friedel-Crafts acylation of fluorobenzene with cyclobutanecarbonyl chloride.

Caption: Retrosynthetic analysis of Cyclobutyl(2-fluorophenyl)methanamine.

Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the synthesis of analogous primary amines and is expected to provide a high yield of the target compound.[10][11][12]

Reaction Scheme:

Caption: General scheme for the reductive amination synthesis.

Materials:

-

Cyclobutyl(2-fluorophenyl)ketone (1.0 eq)

-

Ammonium acetate or Ammonia (7M in Methanol) (10-20 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Methanol (for NaBH₃CN method)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure using Sodium Triacetoxyborohydride:

-

Reaction Setup: To a solution of Cyclobutyl(2-fluorophenyl)ketone (1.0 eq) in dichloromethane (DCM), add ammonium acetate (10 eq).

-

Addition of Reducing Agent: Stir the mixture at room temperature for 30-60 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure Cyclobutyl(2-fluorophenyl)methanamine.

Procedure using Sodium Cyanoborohydride:

-

Reaction Setup: In a round-bottom flask, dissolve Cyclobutyl(2-fluorophenyl)ketone (1.0 eq) in methanol. Add a solution of ammonia in methanol (7M, 20 eq).

-

pH Adjustment: Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.

-

Addition of Reducing Agent: Add sodium cyanoborohydride (2.0 eq) in one portion.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Work-up and Purification: Follow the work-up and purification steps outlined in the sodium triacetoxyborohydride procedure.

Applications in Drug Synthesis: A Gateway to Novel Chemical Space

The primary amine functionality of Cyclobutyl(2-fluorophenyl)methanamine serves as a versatile synthetic handle for the introduction of a wide array of functional groups and for building more complex molecular architectures. This enables the rapid generation of compound libraries for high-throughput screening and the targeted synthesis of drug candidates with optimized properties.

Derivatization Strategies

The nucleophilic nature of the primary amine allows for a variety of chemical transformations:

-

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to form amides. This is a common strategy to introduce diverse substituents and modulate the electronic and steric properties of the molecule.

-

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides, which can act as hydrogen bond donors and acceptors and are prevalent in many drug classes.

-

Alkylation/Reductive Amination: Reaction with alkyl halides or reductive amination with aldehydes or ketones to produce secondary and tertiary amines. This allows for the fine-tuning of basicity, lipophilicity, and steric bulk.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to form ureas and thioureas, respectively. These functional groups are known to participate in key hydrogen bonding interactions with biological targets.

Caption: Key derivatization strategies for Cyclobutyl(2-fluorophenyl)methanamine.

Conclusion: A Building Block for the Future of Drug Discovery

Cyclobutyl(2-fluorophenyl)methanamine represents a strategically designed building block that offers a compelling combination of desirable physicochemical and pharmacokinetic properties. Its conformationally constrained cyclobutyl ring and metabolically robust 2-fluorophenyl moiety provide a solid foundation for the development of novel drug candidates with enhanced potency, selectivity, and in-vivo performance. The straightforward and scalable synthesis of this versatile amine, coupled with its amenability to a wide range of derivatization reactions, positions it as a valuable tool for medicinal chemists seeking to explore new chemical space and address unmet medical needs. As the demand for innovative therapeutics continues to grow, the judicious application of such well-designed building blocks will be instrumental in accelerating the discovery and development of the next generation of medicines.

References

-

Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]

-

Reductive amination of [ 18 F]fluorobenzaldehydes: Radiosyntheses of [2‐ 18 F]‐ and [4‐18 F]fluorodexetimides. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

- Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists.

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. [Link]

-

Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]

-

Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PMC. [Link]

-

Long term storage stable bendamustine-containing compositions. Google Patents. [Link]

-

Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. Wiley Online Library. [Link]

-

The role of fluorine in medicinal chemistry. PubMed. [Link]

-

Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed. [Link]

-

Patents & Products. Garg Lab - UCLA. [Link]

-

Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[13][14]-Proton Shift Reaction.(1) Scope and Limitations. PubMed. [Link]

-

Cyclobutyl(2-fluorophenyl)methanamine. PubChem. [Link]

-

Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. [Link]

-

Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Authorea. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]

-

Radical fluorination powered expedient synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine. Organic & Biomolecular Chemistry. [Link]

-

Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. PMC. [Link]

-

Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. ResearchGate. [Link]

-

Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 3. cyclobutyl(2-fluorophenyl)methanamine hydrochloride | 1864062-22-5 [sigmaaldrich.com]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US10836743B2 - Fluorinated cyclopropylamine compound, preparation method therefor, pharmaceutical composition thereof, and uses thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Cyclobutyl(4-fluorophenyl)methanamine | 920501-63-9 | Benchchem [benchchem.com]

- 8. chemscene.com [chemscene.com]

- 9. US10407381B2 - Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists - Google Patents [patents.google.com]

- 10. gctlc.org [gctlc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. chemscene.com [chemscene.com]

- 14. guidechem.com [guidechem.com]

A Technical Guide to the Neuroprotective Potential of Cyclobutyl(2-fluorophenyl)methanamine Derivatives

Introduction: Charting a New Course in Neuroprotective Drug Discovery

The relentless progression of neurodegenerative diseases, such as Alzheimer's and Parkinson's, presents one of the most significant challenges to modern medicine. These conditions are characterized by the gradual and irreversible loss of neuronal structure and function, leading to devastating cognitive and motor impairments[1]. The therapeutic landscape remains limited, with current treatments primarily offering symptomatic relief rather than halting or reversing the underlying pathology. This underscores a critical and urgent need for novel therapeutic agents capable of conferring genuine neuroprotection.

This guide delves into the therapeutic potential of a promising, yet underexplored, class of compounds: Cyclobutyl(2-fluorophenyl)methanamine derivatives . This chemical scaffold is notable for its inclusion of two key structural motifs often associated with favorable pharmacological properties in central nervous system (CNS) agents. The cyclobutane ring provides a three-dimensional structure that can enhance metabolic stability and offer unique binding interactions, while the fluorophenyl group is a well-established feature in many pharmaceuticals for improving metabolic profiles and target engagement[2].

While direct, extensive research on the neuroprotective effects of this specific derivative class is nascent, this document will serve as an in-depth technical guide for researchers, scientists, and drug development professionals. By examining plausible mechanisms of action based on evidence from structurally analogous compounds and outlining a robust framework for preclinical evaluation, we will build a scientifically rigorous case for the investigation of Cyclobutyl(2-fluorophenyl)methanamine derivatives as a new frontier in the quest for disease-modifying neurotherapeutics.

Part 1: Plausible Mechanisms of Neuroprotection

The neuroprotective potential of Cyclobutyl(2-fluorophenyl)methanamine derivatives can be hypothesized through two primary, well-validated mechanisms in neurodegeneration: inhibition of monoamine oxidase (MAO) and antagonism of the N-methyl-D-aspartate (NMDA) receptor.

Monoamine Oxidase-B (MAO-B) Inhibition: Quelling Oxidative Stress

Monoamine oxidase-B is a critical enzyme in the metabolic pathway of dopamine in the brain. Its inhibition is a clinically validated strategy for treating Parkinson's disease, as it slows the breakdown of dopamine, thereby increasing its availability[3][4]. Beyond this, MAO-B activity generates hydrogen peroxide, a significant source of reactive oxygen species (ROS) that contribute to oxidative stress and neuronal cell death. Therefore, inhibiting MAO-B offers a dual benefit: symptomatic relief and a potential disease-modifying neuroprotective effect by reducing oxidative damage[5].

Structurally similar compounds, such as fluorinated phenylcyclopropylamines, have demonstrated potent and selective inhibitory activity against MAO enzymes[6][7]. The presence of a fluorine atom and the cyclopropyl/cyclobutyl ring in these molecules suggests that the Cyclobutyl(2-fluorophenyl)methanamine scaffold is a prime candidate for MAO-B inhibition.

The following diagram illustrates how inhibition of MAO-B by a candidate derivative could lead to neuroprotection.

Caption: MAO-B inhibition pathway preserving dopamine and reducing oxidative stress.

NMDA Receptor Antagonism: Preventing Excitotoxicity

The NMDA receptor is a glutamate-gated ion channel essential for synaptic plasticity, learning, and memory[8][9]. However, its overactivation leads to excessive calcium (Ca²⁺) influx, a phenomenon known as excitotoxicity. This pathological process triggers a cascade of intracellular events, including the activation of proteases and nucleases, mitochondrial dysfunction, and ultimately, neuronal apoptosis. Excitotoxicity is a common pathological hallmark in stroke, epilepsy, and chronic neurodegenerative disorders[10].

Uncompetitive NMDA receptor antagonists, such as memantine, offer a use-dependent blockade of the channel, preferentially inhibiting excessive, pathological receptor activity while sparing normal synaptic transmission. A memantine derivative, Fluoroethylnormemantine (FENM), has shown superior neuroprotective efficacy in animal models of Alzheimer's disease, preventing oxidative stress, neuroinflammation, and apoptosis[11][12][13]. The structural features of Cyclobutyl(2-fluorophenyl)methanamine derivatives suggest they could function as novel NMDA receptor antagonists, thereby preventing excitotoxic cell death.

This diagram shows the proposed mechanism by which a derivative could block the excitotoxic cascade.

Caption: NMDA receptor antagonism preventing Ca²⁺-mediated excitotoxicity.

Part 2: A Framework for Preclinical Evaluation

A systematic, multi-tiered approach is essential to validate the neuroprotective potential of novel compounds. The following section outlines a robust preclinical screening cascade, from initial in vitro assays to in vivo model validation, providing the causality behind experimental choices.

In Vitro Screening Cascade

The initial phase focuses on establishing neuroprotective efficacy and elucidating the mechanism of action in a controlled cellular environment. This approach allows for higher throughput and cost-effective evaluation before committing to complex animal studies[14][15].

Caption: A logical workflow for in vitro screening of neuroprotective compounds.

Rationale: Primary neurons provide a more physiologically relevant model than immortalized cell lines for studying neurodegeneration[16]. This protocol establishes a healthy neuronal culture and then introduces a stressor to mimic disease pathology, creating a window to test for neuroprotection.

Step-by-Step Methodology:

-

Preparation: Coat 96-well plates with Poly-D-Lysine (50 µg/mL in sterile water) overnight at 37°C. Aspirate and wash three times with sterile water before use.

-

Dissociation: Harvest cortices from E18 rat or mouse embryos into ice-cold Hibernate-E medium. Mince the tissue and digest with papain (20 U/mL) for 20 minutes at 37°C.

-

Plating: Gently triturate the tissue with a fire-polished pipette to create a single-cell suspension. Determine cell density and viability using a hemocytometer and trypan blue. Seed cells at a density of 1 x 10⁵ cells/well in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin.

-

Maturation: Maintain cultures at 37°C in a 5% CO₂ incubator for 7-10 days, allowing neurons to mature and form synaptic connections. Perform half-media changes every 3 days.

-

Toxicity Induction: On the day of the experiment, replace the culture medium.

-

For Excitotoxicity: Add glutamate to a final concentration of 50-100 µM.

-

For Oxidative Stress: Add hydrogen peroxide (H₂O₂) to a final concentration of 100-200 µM[1].

-

Control wells receive vehicle only.

-

Rationale: Using two complementary assays provides a self-validating system. The MTT assay measures metabolic activity in living cells, while the LDH assay quantifies lactate dehydrogenase released from the cytosol of dead cells into the medium. A true neuroprotective effect should show an increase in the MTT signal and a decrease in the LDH signal.

Step-by-Step Methodology:

-

Treatment: Co-treat the neuronal cultures with the toxicant (from Protocol 1) and varying concentrations of the Cyclobutyl(2-fluorophenyl)methanamine derivatives (e.g., 0.01 µM to 100 µM). Include positive control wells (e.g., with memantine for glutamate toxicity) and negative control wells (toxicant only). Incubate for 24 hours.

-

LDH Assay (Measures Cell Death):

-

Carefully collect 50 µL of culture supernatant from each well.

-

Use a commercial LDH cytotoxicity assay kit, following the manufacturer’s instructions[17].

-

Incubate the supernatant with the reaction mixture and measure absorbance at the specified wavelength (typically ~490 nm).

-

-

MTT Assay (Measures Cell Viability):

-

To the remaining cells in the plate, add MTT reagent (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Aspirate the medium and dissolve the crystals in 150 µL of DMSO[1].

-

Measure absorbance at ~570 nm.

-

-

Data Analysis: Normalize data to control wells. Express cell viability as a percentage of the untreated control and cytotoxicity as a percentage of the toxicant-only control. Plot dose-response curves to determine the EC₅₀ for neuroprotection.

In Vivo Validation

Rationale: While in vitro assays are crucial for initial screening, in vivo models are indispensable for evaluating a compound's efficacy within a complex biological system, taking into account its pharmacokinetics, biodistribution, and potential off-target effects[18][19].

Selection of Animal Models:

-

Pharmacological Models: Acute models, such as intracerebroventricular (ICV) injection of Aβ₂₅₋₃₅ peptide, can rapidly induce memory deficits, neuroinflammation, and oxidative stress, providing a valuable tool for assessing neuroprotection, as demonstrated with FENM[11][13].

-

Transgenic Models: For chronic studies, transgenic mouse models like the APP/PS1 line for Alzheimer's or MPTP-treated mice for Parkinson's are considered the gold standard[20][21]. These models recapitulate key aspects of human disease pathology over time.

Key Endpoints for Evaluation:

-

Behavioral Testing: Assess cognitive function (e.g., Morris water maze, object recognition) or motor function (e.g., rotarod, open field test).

-

Biochemical Analysis: Measure markers of oxidative stress, neuroinflammation (e.g., IL-6, TNF-α), and apoptosis (e.g., caspase-3 activity) in brain homogenates[13].

-

Histopathology: Use immunohistochemistry to quantify neuronal loss (e.g., NeuN staining), glial activation (GFAP for astrocytes, Iba1 for microglia), and target engagement.

Part 3: Data Presentation and Interpretation

Hypothetical In Vitro Screening Data

The table below summarizes hypothetical data for a series of Cyclobutyl(2-fluorophenyl)methanamine derivatives, illustrating how quantitative results can be organized for comparative analysis.

| Compound ID | R¹ Group | R² Group | Neuroprotection EC₅₀ (µM) vs. Glutamate | MAO-B Inhibition IC₅₀ (µM) | Max. Viability (% of Control) |

| LEAD-001 | H | H | 0.85 | 0.12 | 95% |

| LEAD-002 | CH₃ | H | 1.20 | 0.55 | 92% |

| LEAD-003 | H | OCH₃ | 5.60 | > 50 | 78% |

| LEAD-004 | Cl | H | 0.95 | 0.21 | 93% |

| Memantine | - | - | 0.50 | N/A | 98% |

| Safinamide | - | - | N/A | 0.098 | N/A |

Interpretation: In this hypothetical dataset, LEAD-001 emerges as a promising candidate. It shows potent, sub-micromolar neuroprotection against glutamate-induced excitotoxicity and is also a potent MAO-B inhibitor, suggesting a dual mechanism of action. The data also allows for preliminary Structure-Activity Relationship (SAR) analysis; for instance, adding a methoxy group at the R² position (LEAD-003) appears to be detrimental to both activities.

Conclusion and Future Directions

The Cyclobutyl(2-fluorophenyl)methanamine scaffold represents a compelling starting point for the development of novel neuroprotective agents. Based on robust evidence from structurally related compounds, these derivatives hold significant potential to act via clinically relevant mechanisms, including MAO-B inhibition and NMDA receptor antagonism. Their unique combination of a cyclobutyl core for metabolic stability and a fluorophenyl moiety for enhanced CNS penetration and target binding makes them particularly attractive for drug discovery.

The experimental framework detailed in this guide provides a clear, logical, and scientifically rigorous pathway for evaluating this potential. By progressing from targeted in vitro assays to validation in relevant in vivo models, researchers can systematically characterize the efficacy and mechanism of action of novel derivatives. Future work should focus on synthesizing a focused library of these compounds to establish clear SAR, optimizing for potency, selectivity, and pharmacokinetic properties. Successful lead candidates could represent a significant advancement in the development of disease-modifying therapies for neurodegenerative disorders.

References

-

PLOS One. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Available at: [Link]

-

InnoSer. (2025). In vitro neurology assays. Available at: [Link]

-

Auctores. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Available at: [Link]

-

Slanzi, A., et al. (2020). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Neurology. Available at: [Link]

-

Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Available at: [Link]

-

InVivo Biosystems. (n.d.). Alzheimer's Disease Models. Available at: [Link]

-

Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. University of Bologna. Available at: [Link]

-

PubMed. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Available at: [Link]

-

ResearchGate. (n.d.). MD-230254 and radiofluorinated monoamine oxidase inhibitors. Available at: [Link]

-

Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Li, G., et al. (2021). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry. Available at: [Link]

-

Stroebel, D., et al. (2016). A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists. Molecular Pharmacology. Available at: [Link]

-

Kim, H., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Molecules. Available at: [Link]

-

Yoshida, S., et al. (2005). Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

PubChemLite. (n.d.). Cyclobutyl(2-fluorophenyl)methanamine (C11H14FN). Available at: [Link]

- Google Patents. (2016). WO2016079669A1 - Labeled amino pyrimidine derivatives.

-

Wang, G., et al. (2021). Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus. Marine Drugs. Available at: [Link]

-

Robinson, D., et al. (2019). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Mathew, B., et al. (2025). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Medicinal Chemistry. Available at: [Link]

-

RSC Publishing. (2025). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. Available at: [Link]

-

MedUni Wien. (2006). Polyamines and the NMDA receptor: Modifying intrinsic activities with aromatic substituents. Available at: [Link]

-

eLife. (2016). A family of photoswitchable NMDA receptors. Available at: [Link]

-

MDPI. (n.d.). Special Issue : NMDA Receptor-Based Therapeutics. Available at: [Link]

-

ResearchGate. (2026). Anti-Amnesic and Neuroprotective Effects of Fluoroethylnormemantine in a Pharmacological Mouse Model of Alzheimer's Disease. Available at: [Link]

-

ResearchGate. (n.d.). Anti-amnesic and neuroprotective effects of Fluoroethylnormemantine (FENM) in a pharmacological mouse model of Alzheimer's disease. Available at: [Link]

-

Semantic Scholar. (2020). Anti-Amnesic and Neuroprotective Effects of Fluoroethylnormemantine in a Pharmacological Mouse Model of Alzheimer's Disease. Available at: [Link]

-

Cioffi Group. (n.d.). Publications and Patents. Available at: [Link]

-

ChEMBL. (n.d.). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D₂ Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cyclobutyl(4-fluorophenyl)methanamine | 920501-63-9 | Benchchem [benchchem.com]

- 3. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines [pubmed.ncbi.nlm.nih.gov]

- 8. A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A family of photoswitchable NMDA receptors | eLife [elifesciences.org]

- 10. Pharmaceuticals | Special Issue : NMDA Receptor-Based Therapeutics [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 15. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]

- 16. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pharmaron.com [pharmaron.com]

- 20. invivobiosystems.com [invivobiosystems.com]

- 21. wuxibiology.com [wuxibiology.com]

A Technical Guide to the Anticancer Potential of Cyclobutyl(2-fluorophenyl)methanamine Analogs: A Rational Drug Design and Evaluation Workflow

Abstract

The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. This guide delineates the promising, albeit underexplored, therapeutic potential of cyclobutyl(2-fluorophenyl)methanamine analogs. By dissecting the constituent chemical moieties—the cyclobutane ring, the 2-fluorophenyl group, and the methanamine linker—we will establish a robust scientific rationale for their investigation as a new class of anticancer drug candidates. This document provides a comprehensive roadmap for researchers, scientists, and drug development professionals, detailing a systematic approach to the design, synthesis, and rigorous preclinical evaluation of these novel compounds. We will delve into the putative mechanisms of action, with a particular focus on microtubule dynamics, and provide detailed, field-proven experimental protocols for their validation. The overarching goal is to equip research teams with the necessary knowledge and methodologies to explore this promising chemical space and accelerate the discovery of next-generation cancer therapeutics.

Introduction: The Rationale for Investigating Cyclobutyl(2-fluorophenyl)methanamine Analogs

The design of novel anticancer agents often involves the strategic combination of chemical scaffolds that are known to impart favorable pharmacological properties. The general structure of cyclobutyl(2-fluorophenyl)methanamine presents a compelling triad of features:

-

The Cyclobutane Scaffold: This four-membered carbocycle serves as a rigid, three-dimensional scaffold. In drug design, cyclobutane rings are increasingly utilized to conformationally lock flexible molecules into their bioactive conformations, potentially enhancing binding affinity and selectivity for their biological targets[1]. The inherent ring strain of cyclobutanes can also influence their metabolic stability and pharmacokinetic profile[2]. Their distinct stereochemical properties offer opportunities for creating diverse analog libraries with unique spatial arrangements of key functional groups[3].

-

The 2-Fluorophenyl Group: The incorporation of fluorine into pharmaceutical agents is a well-established strategy in medicinal chemistry to modulate various properties. The 2-fluoro substitution on the phenyl ring can significantly impact the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. The strong electronegativity of fluorine can lead to altered electronic properties of the aromatic ring, potentially influencing p-stacking or hydrogen bonding interactions within a protein's binding pocket. Furthermore, strategic fluorination can block sites of metabolism, thereby increasing the drug's half-life[4]. The 2-position of the fluorine atom introduces a specific steric and electronic environment that can be exploited for selective targeting.

-

The Methanamine Linker: The primary amine of the methanamine group is a critical functional handle. It can act as a hydrogen bond donor and acceptor, and its basicity allows for the formation of salts, which can improve solubility and bioavailability. This group is also a key point for synthetic derivatization, enabling the exploration of a wide range of structure-activity relationships (SAR) by introducing various substituents[5].

Given these individual contributions, the integrated cyclobutyl(2-fluorophenyl)methanamine scaffold holds significant promise for the development of novel anticancer agents. This guide will provide a comprehensive framework for the systematic exploration of this chemical class.

Putative Mechanism of Action: Targeting Microtubule Dynamics

A significant number of successful anticancer drugs exert their effects by disrupting the dynamic instability of microtubules, which are essential components of the cytoskeleton and the mitotic spindle[6][7]. These agents can be broadly classified as microtubule-stabilizing or -destabilizing agents[6][7]. Given the structural features of the cyclobutyl(2-fluorophenyl)methanamine scaffold, a plausible hypothesis is that its analogs could function as microtubule-targeting agents.

The rigid cyclobutane core, coupled with the substituted phenyl ring, can mimic the binding motifs of known tubulin inhibitors that occupy specific binding sites, such as the colchicine, vinca, or taxane sites[8][9]. The 2-fluorophenyl group could engage in specific interactions within a hydrophobic pocket of tubulin, while the methanamine linker could form crucial hydrogen bonds.

Proposed Mechanism of Action Pathway:

Caption: Proposed mechanism of action for cyclobutyl(2-fluorophenyl)methanamine analogs.

Synthetic Strategy and Library Development

A robust and versatile synthetic route is paramount for generating a diverse library of analogs to explore the structure-activity relationship (SAR). A plausible and efficient approach involves a multi-step synthesis starting from commercially available precursors.

General Synthetic Scheme:

A potential synthetic route could commence with the synthesis of the 1-(2-fluorophenyl)cyclobutanecarbonitrile precursor, followed by its reduction to the primary amine, cyclobutyl(2-fluorophenyl)methanamine. Subsequent derivatization of the amine would allow for the introduction of a wide range of functional groups to probe the SAR.

Workflow for Analog Synthesis:

Caption: A generalized workflow for the synthesis and diversification of the analog library.

In Vitro Evaluation of Anticancer Activity

A tiered approach to in vitro screening is essential for efficiently identifying promising lead compounds. This process begins with broad cytotoxicity screening and progresses to more detailed mechanistic studies.

Cell Viability and Cytotoxicity Assays

The initial step is to assess the general cytotoxicity of the synthesized analogs against a panel of human cancer cell lines. The NCI-60 panel or a custom panel representing various cancer types (e.g., breast, lung, colon, prostate) is recommended[10].

Protocol: MTT/MTS Assay for Cell Viability

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-